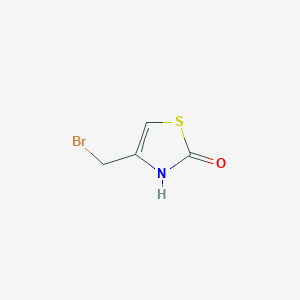

2(3H)-Thiazolone, 4-(bromomethyl)-

Description

The Significance of Thiazolone Core Structures in Heterocyclic Chemistry

Thiazole (B1198619) and its derivatives, including thiazolones, are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. numberanalytics.com This structural motif is a key component in numerous biologically active molecules, both natural and synthetic. nih.govresearchgate.net The thiazole ring is considered an important scaffold in medicinal chemistry due to its ability to interact with a wide array of biological targets, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ontosight.ainih.gov

The presence of both sulfur and nitrogen atoms within the thiazole ring imparts unique chemical and physical properties, including aromaticity and basicity. numberanalytics.com These characteristics make thiazolones versatile building blocks in the synthesis of more complex molecules. The reactivity of the thiazole ring allows for various chemical transformations, enabling the creation of diverse libraries of compounds for drug discovery and materials science. numberanalytics.comnih.gov The development of new synthetic methods for thiazole derivatives continues to be an active area of research, highlighting the enduring importance of this heterocyclic system. researchgate.net

Thiazolone derivatives, in particular, have been the focus of numerous studies. For instance, certain derivatives have shown potent anticancer and antimicrobial activities. researchgate.net The versatility of the thiazolone core allows for the introduction of various substituents, which can modulate the biological and chemical properties of the resulting molecules. ontosight.aiontosight.ai

The Role of Bromomethyl Functionalities as Versatile Synthetic Intermediates

The "bromo" in a chemical name signifies the presence of a bromine atom. youtube.com The bromomethyl group (-CH2Br) is a highly valuable functional group in organic synthesis. Its utility stems from the fact that the bromine atom is a good leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of other functional groups. youtube.com

Compounds containing a bromomethyl group are considered versatile synthetic intermediates, often referred to as electrophilic building blocks. nih.gov They can participate in a variety of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds. nih.gov

Coupling Reactions: Bromomethyl compounds can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govnih.gov

Grignard Reactions: They can be used to prepare Grignard reagents, which are powerful nucleophiles in their own right. youtube.com

The reactivity of organobromine compounds is often intermediate between that of their chloro- and iodo- counterparts, providing a balance of stability and reactivity that is often desirable in multi-step syntheses. youtube.com The development of new synthetic strategies utilizing bromomethyl-substituted scaffolds is an active area of research aimed at facilitating the rapid and efficient synthesis of diverse molecular libraries. nih.gov

Rationale for Investigating 2(3H)-Thiazolone, 4-(bromomethyl)-: A Unique Synthetic Handle

The combination of a thiazolone core and a bromomethyl functionality in 2(3H)-Thiazolone, 4-(bromomethyl)- creates a molecule with a unique and powerful synthetic potential. The thiazolone moiety provides a stable and biologically relevant scaffold, while the bromomethyl group acts as a versatile "handle" for further chemical modification.

This unique combination allows for the strategic and targeted derivatization of the thiazolone ring system. Researchers can leverage the reactivity of the bromomethyl group to introduce a diverse array of substituents at the 4-position of the thiazolone ring. This capability is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity.

The investigation of 2(3H)-Thiazolone, 4-(bromomethyl)- is therefore driven by its potential to serve as a key intermediate in the synthesis of novel thiazolone derivatives with tailored properties. The ability to easily modify the structure of this compound opens up avenues for the discovery of new therapeutic agents, functional materials, and other valuable chemical entities. The synthesis and reactions of similar bromomethylated heterocyclic systems, such as 5-bromomethyluracil, have been explored, demonstrating the synthetic utility of this functional group in heterocyclic chemistry. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-1-3-2-8-4(7)6-3/h2H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVWGBHJGZAYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)S1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3h Thiazolone, 4 Bromomethyl

De Novo Synthesis of the 2(3H)-Thiazolone Scaffold with 4-Bromomethyl Substitution

The de novo synthesis aims to build the 2(3H)-thiazolone ring with the 4-(bromomethyl) group already in place or installed during the cyclization process. This approach often relies on the venerable Hantzsch thiazole (B1198619) synthesis and its variations.

Strategies Involving α-Halo Ketones and Thiourea (B124793) Derivatives

A foundational method for constructing the thiazole ring is the Hantzsch synthesis, which traditionally involves the condensation of an α-haloketone with a thiourea or thioamide. nanobioletters.comyoutube.comorganic-chemistry.orgnih.gov For the specific synthesis of a 4-(halomethyl) substituted thiazole, a 1,3-dihaloketone is a logical starting material.

A plausible route commences with the reaction of a 1,3-dihalopropan-2-one, such as 1,3-dibromo-2-propanone or 1-bromo-3-chloro-2-propanone, with thiourea. The initial step is the S-alkylation of thiourea by one of the electrophilic carbons of the dihaloketone. Subsequent intramolecular condensation between the nitrogen of the thiourea intermediate and the remaining carbonyl group, followed by dehydration, would theoretically yield 2-amino-4-(halomethyl)thiazole. prepchem.com The resulting 2-amino-4-(bromomethyl)thiazole hydrobromide can then be isolated. prepchem.com

The 2-amino group of the synthesized 2-amino-4-(bromomethyl)thiazole can then be hydrolyzed under acidic conditions to afford the desired 2(3H)-thiazolone, 4-(bromomethyl)-. This hydrolysis step is a common transformation for converting 2-aminothiazoles to their corresponding 2(3H)-thiazolones.

| Reactants | Product | Reaction Type |

| 1,3-Dihalopropan-2-one, Thiourea | 2-Amino-4-(halomethyl)thiazole | Hantzsch Thiazole Synthesis |

| 2-Amino-4-(bromomethyl)thiazole | 2(3H)-Thiazolone, 4-(bromomethyl)- | Hydrolysis |

Cyclocondensation Reactions for Thiazolone Ring Formation

Cyclocondensation reactions provide a direct entry to the thiazolone ring system. While less common for installing a bromomethyl group directly, these reactions are central to forming the core scaffold. For instance, α-haloketones can react with thiourea and its derivatives in a one-pot manner to yield various thiazole structures. nih.gov The reaction of an appropriate α-bromo-β-haloketone with thiourea could potentially lead to the formation of the 4-(bromomethyl)-2-aminothiazole, which can then be hydrolyzed.

Modern variations of the Hantzsch synthesis have focused on milder and more efficient conditions, including the use of catalysts like copper silicate (B1173343) or performing the reaction under solvent-free conditions, which can lead to rapid and high-yielding syntheses of 2-aminothiazoles. nanobioletters.comorganic-chemistry.org These advancements could be adapted for the synthesis of the 2-amino-4-(bromomethyl)thiazole precursor.

Post-Synthetic Introduction of the Bromomethyl Moiety

An alternative and often more practical approach involves the synthesis of a stable 4-methyl-2(3H)-thiazolone precursor, followed by the selective introduction of the bromine atom at the methyl group.

Selective Bromination at the 4-Methyl Position of Precursor Thiazolones

The most common method for this transformation is free-radical bromination using N-bromosuccinimide (NBS). This reagent is highly selective for the bromination of allylic and benzylic positions, and by extension, the methyl group at the 4-position of a thiazole ring, which is activated by the adjacent double bond.

The synthesis would first involve the preparation of 4-methyl-2(3H)-thiazolone. This can be achieved through the Hantzsch condensation of chloroacetone (B47974) with thiourea to give 2-amino-4-methylthiazole (B167648), followed by hydrolysis. The subsequent reaction of 4-methyl-2(3H)-thiazolone with NBS, typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions in a suitable solvent like carbon tetrachloride, would yield 2(3H)-Thiazolone, 4-(bromomethyl)-.

| Precursor | Reagent | Product | Reaction Type |

| 4-Methyl-2(3H)-thiazolone | N-Bromosuccinimide (NBS), AIBN/light | 2(3H)-Thiazolone, 4-(bromomethyl)- | Free-Radical Bromination |

Functional Group Interconversion Strategies

Another viable post-synthetic modification strategy involves the synthesis of a 4-(hydroxymethyl)-2(3H)-thiazolone precursor, followed by the conversion of the hydroxyl group to a bromide.

The synthesis of 4-(hydroxymethyl)-2(3H)-thiazolone can be envisioned through several routes, including the reduction of a corresponding 4-carboxy- or 4-carboalkoxy-2(3H)-thiazolone. Once the 4-(hydroxymethyl) derivative is obtained, the hydroxyl group can be converted to a bromide using standard brominating agents. Phosphorus tribromide (PBr₃) is a common and effective reagent for converting primary alcohols to alkyl bromides with high fidelity and typically proceeds with inversion of configuration. nanobioletters.com Other reagents such as thionyl bromide (SOBr₂) could also be employed.

| Precursor | Reagent | Product | Reaction Type |

| 4-(Hydroxymethyl)-2(3H)-thiazolone | Phosphorus tribromide (PBr₃) | 2(3H)-Thiazolone, 4-(bromomethyl)- | Bromination of Alcohol |

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in organic synthesis offer potential for more efficient and greener routes to 2(3H)-Thiazolone, 4-(bromomethyl)-. While specific examples for this exact molecule are scarce, general trends in thiazole and thiazolone synthesis can be extrapolated.

Microreactor technology has been applied to the Hantzsch synthesis of 2-aminothiazoles, demonstrating improved reaction control, enhanced safety, and often higher yields compared to traditional batch processes. nih.gov Such a system could be adapted for the synthesis of the 2-amino-4-(bromomethyl)thiazole precursor.

Furthermore, the development of novel catalytic systems for C-H functionalization could potentially offer a direct route to introduce the bromomethyl group or a precursor functionality onto a pre-formed thiazolone ring, bypassing the need for a pre-installed methyl group. However, the selective functionalization of the C-5 position of the thiazole ring often competes with reactions at the 4-position, requiring highly specific catalytic systems.

As the demand for functionalized heterocyclic compounds grows, the development of more direct, atom-economical, and environmentally benign methods for the synthesis of 2(3H)-Thiazolone, 4-(bromomethyl)- remains an active area of research.

Multi-Component Reactions for Thiazolone-Bromomethyl Assembly

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more reactants, minimizing waste and simplifying purification processes. A prominent approach for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.

A common and well-documented variation of this synthesis utilizes chloroacetone and thiourea to produce 2-amino-4-methylthiazole. In a typical procedure, thiourea is suspended in water, and chloroacetone is added, leading to an exothermic reaction. The mixture is then refluxed for a period to ensure complete reaction. Subsequent cooling and basification with a strong base, such as sodium hydroxide, facilitate the isolation of the 2-amino-4-methylthiazole product. orgsyn.org This amino-substituted thiazole serves as a crucial precursor to the desired 2(3H)-thiazolone. The conversion of the 2-amino group to the 2-oxo group can be achieved through methods such as diazotization followed by hydrolysis.

Alternatively, a one-pot synthesis of thiazole derivatives can be achieved by reacting a ketone with N-bromosuccinimide (NBS) and a thioamide in an ionic liquid. This method combines the α-bromination of the ketone and the subsequent cyclization with the thioamide in a single reaction vessel, streamlining the synthetic process.

A plausible multi-component approach to directly form a 4-methyl-2(3H)-thiazolone derivative involves the reaction of an α-haloketone, a thiocyanate (B1210189) salt (such as potassium thiocyanate), and a primary amine in a one-pot process. The initial reaction between the α-haloketone and thiocyanate would form an α-thiocyanatoketone intermediate, which then reacts with the primary amine to undergo cyclization, ultimately yielding the thiazol-2(3H)-imine. Subsequent hydrolysis of the imine would lead to the desired 2(3H)-thiazolone.

The final step in the assembly of 2(3H)-Thiazolone, 4-(bromomethyl)- via a multi-component strategy would involve the bromination of the 4-methyl group. This is typically achieved through a free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. masterorganicchemistry.comlibretexts.orgyoutube.com This selective bromination of the "benzylic-like" methyl group on the thiazole ring is a key transformation to yield the final product.

Catalyst-Controlled and Selective Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of 2(3H)-Thiazolone, 4-(bromomethyl)-. In the context of the Hantzsch thiazole synthesis, while it is often performed without a catalyst, acidic or basic conditions can influence the reaction rate and yield. More advanced catalytic systems are being explored to improve the greenness and efficiency of such reactions. For instance, the use of 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride {[Msim]Cl} as an acidic ionic liquid has been reported to be an efficient and green catalyst for Hantzsch-type reactions, leading to shorter reaction times and higher yields. researchgate.net

The critical step where catalyst control is paramount is the selective bromination of the methyl group at the 4-position of the thiazole ring. While NBS is the reagent of choice for this transformation, the reaction conditions, including the choice of solvent and initiator, play a crucial role in achieving high selectivity and avoiding side reactions, such as bromination of the thiazole ring itself. gla.ac.uk

The mechanism of this selective bromination is a free-radical chain reaction. masterorganicchemistry.comyoutube.com The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by a radical initiator like AIBN or by UV light. The resulting bromine radical then abstracts a hydrogen atom from the methyl group at the 4-position of the thiazole ring, forming a resonance-stabilized allylic-type radical. This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the desired 4-(bromomethyl) product and another bromine radical, which continues the chain reaction. libretexts.orgyoutube.com The use of a non-polar solvent like carbon tetrachloride (CCl₄) or benzene (B151609) is common for these reactions.

The selectivity for the methyl group over the thiazole ring is attributed to the lower bond dissociation energy of the C-H bonds at the allylic-like position and the stability of the resulting radical. masterorganicchemistry.com Catalyst systems can be employed to further enhance this selectivity. For instance, the use of a photo-initiated reaction with NBS in dichloromethane (B109758) has been shown to improve the yield of benzylic bromination compared to thermally initiated reactions. gla.ac.uk

Chemical Reactivity and Derivatization Pathways of 2 3h Thiazolone, 4 Bromomethyl

Nucleophilic Displacement Reactions at the Bromomethyl Group

The most prominent feature of 2(3H)-Thiazolone, 4-(bromomethyl)- is the highly reactive bromomethyl substituent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, enabling the formation of a variety of new chemical bonds.

The electrophilic carbon of the bromomethyl group is susceptible to attack by a wide array of heteroatom nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are fundamental in the derivatization of the thiazolone scaffold.

Carbon-Nitrogen Bond Formation: Amines, anilines, and other nitrogen-containing heterocycles can readily displace the bromide to yield the corresponding 4-(aminomethyl)-2(3H)-thiazolone derivatives. For instance, reaction with various heterocyclic amines can lead to novel compounds with potential biological activities. nih.gov

Carbon-Oxygen Bond Formation: Alkoxides and phenoxides react as oxygen nucleophiles to produce 4-(alkoxymethyl)- and 4-(aryloxymethyl)-2(3H)-thiazolones, respectively. The reaction of a similar bromo-substituted benzothiadiazole with allyl alcohol has been shown to yield the corresponding allyl ether. researchgate.net

Carbon-Sulfur Bond Formation: Thiolates are excellent nucleophiles for displacing the bromide, resulting in the formation of 4-(thiomethyl)-2(3H)-thiazolones. The reaction of bromobenzo[1,2-c;3,4-c′]bis nih.govrsc.orgresearchgate.netthiadiazole with propylthiolate is a representative example of such a transformation. researchgate.net

A general representation of these nucleophilic displacement reactions is depicted below:

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile (Nu-H) | Resulting Functional Group (-CH₂-Nu) | Product Class |

| R-NH₂ (Amine) | -CH₂-NHR | 4-(Alkylaminomethyl)-2(3H)-thiazolone |

| Ar-OH (Phenol) | -CH₂-OAr | 4-(Aryloxymethyl)-2(3H)-thiazolone |

| R-SH (Thiol) | -CH₂-SR | 4-(Alkylthiomethyl)-2(3H)-thiazolone |

While direct carbon-carbon bond formation on the bromomethyl group can be challenging, it can be achieved through multi-step sequences. These pathways often involve the conversion of the bromomethyl group into a more suitable intermediate for subsequent coupling reactions.

One plausible strategy involves the preparation of a phosphonium (B103445) salt from 2(3H)-Thiazolone, 4-(bromomethyl)- by reaction with triphenylphosphine. This phosphonium salt can then serve as a precursor in the Wittig reaction , reacting with aldehydes and ketones to form alkenes, thus extending the carbon chain at the 4-position.

Although direct participation in Sonogashira or Suzuki-Miyaura type couplings is not typical for a bromomethyl group, it can be envisioned that conversion of the bromomethyl group to an organometallic species, such as an organozinc or organotin reagent, could enable its participation in palladium-catalyzed cross-coupling reactions. However, such transformations would require careful optimization of reaction conditions to avoid decomposition of the thiazolone ring.

Transformations of the 2(3H)-Thiazolone Ring System

The 2(3H)-thiazolone ring itself is a functionalized heterocycle with several sites amenable to chemical modification.

The electron-rich nature of the thiazole (B1198619) ring system makes it susceptible to electrophilic attack. The position of substitution is influenced by the existing substituents and the reaction conditions. Generally, electrophilic substitution on the thiazole ring occurs preferentially at the C5 position. slideshare.net

Nitration: Under vigorous conditions, using a mixture of concentrated nitric acid and sulfuric acid, the thiazole ring can be nitrated. slideshare.net

Sulfonation: Treatment with oleum (B3057394) and sulfuric acid can lead to the introduction of a sulfonic acid group. slideshare.net

Halogenation: While thiazole itself can be resistant to bromination, the presence of activating groups can facilitate the reaction. slideshare.net

The carbonyl group at the 2-position of the thiazolone ring can undergo reactions typical of amides. The adjacent nitrogen atom modulates its reactivity. Furthermore, the presence of a proton at the N3 position allows for enolization, which can influence the reactivity of the ring system.

Alkylation at the nitrogen atom of the thiazolone ring can lead to the formation of N-substituted derivatives. Alkylation of thiazoles at the nitrogen atom forms a thiazolium cation, which are known catalysts in reactions like the Stetter reaction and benzoin (B196080) condensation. wikipedia.org

Cycloaddition and Annulation Strategies Utilizing 2(3H)-Thiazolone, 4-(bromomethyl)-

The thiazolone ring system can participate in cycloaddition reactions, providing a pathway to more complex fused heterocyclic systems. wikipedia.org While specific examples involving 2(3H)-Thiazolone, 4-(bromomethyl)- are not extensively documented, the general reactivity of thiazoles suggests potential routes.

Thiazoles can undergo [4+2] cycloadditions (Diels-Alder reactions) with alkynes, which often proceed with subsequent extrusion of sulfur to form pyridines. wikipedia.orglibretexts.org The presence of the bromomethyl group could potentially influence the stereochemical outcome of such reactions.

Furthermore, 1,3-dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocyclic rings. youtube.com Thiazolium salts, which can be formed by N-alkylation of the thiazolone, can react with electron-deficient alkenes in [3+2] cycloaddition reactions to afford enantioenriched hydropyrrolo-thiazoles. rsc.org This suggests that derivatization of the nitrogen atom of 2(3H)-Thiazolone, 4-(bromomethyl)- could open up pathways for cycloaddition chemistry.

Annulation strategies could involve intramolecular reactions where a substituent, introduced via the bromomethyl group, reacts with a position on the thiazolone ring to form a new fused ring. For example, a nucleophilic group at the end of a carbon chain attached to the 4-position could potentially attack the C5 position of the thiazolone ring, leading to a cyclized product.

Rearrangement Mechanisms and Isomeric Interconversions of 2(3H)-Thiazolone, 4-(bromomethyl)-

The study of rearrangement reactions and isomeric interconversions is crucial for understanding the chemical behavior and potential applications of heterocyclic compounds. For 2(3H)-thiazolone, 4-(bromomethyl)-, the presence of a reactive bromomethyl group and a flexible thiazolone ring suggests the possibility of various intramolecular transformations. While specific research on this exact molecule is limited, general principles of heterocyclic chemistry allow for the postulation of potential rearrangement pathways, such as the Dimroth rearrangement and ring-chain tautomerism.

The Dimroth rearrangement is a well-documented process in nitrogen-containing heterocycles, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov This type of rearrangement typically occurs under thermal or pH-controlled conditions. nih.gov In the context of 2(3H)-thiazolone derivatives, a Dimroth-type rearrangement could potentially lead to the formation of isomeric structures with altered ring systems. For instance, a related Dimroth-type N/S-interchange has been observed in the synthesis of 2-hydrazonoimidazo[4,5-d]thiazolones, where an imidazolidinethione ring undergoes rearrangement to a thiazolidine (B150603) ring. nih.gov This suggests that under certain conditions, the thiazolone ring of 2(3H)-Thiazolone, 4-(bromomethyl)- might undergo cleavage and re-cyclization, leading to isomeric products.

Ring-chain tautomerism represents another potential isomeric interconversion for derivatives of 2(3H)-thiazolone, 4-(bromomethyl)-. This phenomenon involves a reversible intramolecular reaction between a nucleophilic center and an electrophilic center within the same molecule, leading to an equilibrium between a cyclic and an open-chain form. nih.govnumberanalytics.com The thiazolone ring itself contains both nucleophilic (nitrogen and sulfur) and electrophilic (carbonyl) centers, making it susceptible to such transformations, especially after derivatization of the bromomethyl group. The equilibrium between the ring and chain forms can be influenced by factors such as solvent, temperature, and pH.

Table 1: Hypothetical Rearrangement Products of 2(3H)-Thiazolone, 4-(bromomethyl)- Derivatives

| Starting Material Derivative | Rearrangement Type | Hypothetical Product Structure | Conditions |

| Amine-substituted derivative | Dimroth Rearrangement | Isomeric thiazine (B8601807) or pyrimidine (B1678525) derivative | Heating, acidic or basic conditions |

| Hydroxymethyl derivative | Ring-Chain Tautomerism | Open-chain thioester or amide | Change in pH or solvent polarity |

It is important to note that the feasibility and specific outcomes of these rearrangements would require dedicated experimental investigation. The data presented here is based on analogous reactions in similar heterocyclic frameworks and serves as a theoretical exploration of the potential chemical reactivity of 2(3H)-Thiazolone, 4-(bromomethyl)-.

Mechanistic Investigations into Reactions of 2 3h Thiazolone, 4 Bromomethyl

Determination of Reaction Mechanisms and Intermediates

Reactions involving 2(3H)-thiazolone, 4-(bromomethyl)- predominantly proceed via nucleophilic substitution at the bromomethyl group. The general mechanism involves the displacement of the bromide ion by a nucleophile. However, the precise nature of this process, whether it follows a concerted (SN2) or a stepwise (SN1-like) pathway, is influenced by several factors including the nature of the nucleophile, the solvent, and the presence of activating groups on the thiazole (B1198619) ring.

In many cases, the reaction is believed to proceed through a concerted SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group simultaneously with the departure of the bromide leaving group. This is supported by kinetic studies on analogous systems, such as the reaction of haloacetamides with thiols, which show a dependence of the reaction rate on the concentration of both the substrate and the nucleophile. rsc.org

However, the possibility of an SN1-like mechanism, involving the formation of a transient thiazol-4-ylmethyl carbocation intermediate, cannot be entirely ruled out, especially in polar, protic solvents that can stabilize the carbocation. The stability of such a carbocation would be influenced by the electron-donating or -withdrawing nature of the substituents on the thiazole ring.

Furthermore, computational studies on related bromomethyl-heterocycles have provided insights into the potential for more complex reaction pathways. For instance, in the reaction of 2-(bromomethyl)-1,3-thiaselenole with a thiol, a stepwise mechanism involving a seleniranium intermediate has been proposed, highlighting the potential for neighboring group participation by the heteroatoms in the ring. nih.gov While a direct analogue for 2(3H)-thiazolone, 4-(bromomethyl)- has not been reported, the possibility of the sulfur atom in the thiazolone ring participating in the stabilization of a transition state or intermediate warrants consideration.

The trapping of reactive intermediates is a powerful technique for elucidating reaction mechanisms. csbsju.edu In the context of reactions of 2(3H)-thiazolone, 4-(bromomethyl)-, the use of specific trapping agents could provide evidence for the existence of short-lived carbocationic or other reactive intermediates. For example, in a reaction where a carbocation is suspected, the addition of a potent nucleophile could lead to the formation of a trapped product, confirming the intermediate's existence.

Table 1: Plausible Reaction Mechanisms and Intermediates for Reactions of 2(3H)-Thiazolone, 4-(bromomethyl)-

| Mechanism Type | Key Intermediate(s) | Influencing Factors | Supporting Evidence (from analogous systems) |

| SN2 (Concerted) | Pentacoordinate transition state | Nucleophile concentration, aprotic solvents | Kinetic studies of haloacetamides with thiols. rsc.org |

| SN1-like (Stepwise) | Thiazol-4-ylmethyl carbocation | Polar protic solvents, stabilizing substituents | General principles of nucleophilic substitution. |

| Neighboring Group Participation | Thiazolium ylide-like species | Nature of ring heteroatoms, reaction conditions | Studies on 2-(bromomethyl)-1,3-thiaselenole. nih.gov |

Kinetic and Thermodynamic Profiling of Key Transformations

Kinetic and thermodynamic studies are essential for a quantitative understanding of reaction mechanisms. For the reactions of 2(3H)-thiazolone, 4-(bromomethyl)-, a detailed kinetic analysis would involve determining the rate law, rate constants, and activation parameters (enthalpy and entropy of activation).

Kinetic studies on the reaction of N-phenylchloroacetamide with a series of thiols have provided a Brønsted-type plot, yielding a βnuc value of 0.22 ± 0.07. rsc.org This value suggests a relatively early transition state with respect to the attack by the thiolate nucleophile. rsc.org A similar study on 2(3H)-thiazolone, 4-(bromomethyl)- would be invaluable in characterizing the transition state of its reactions.

Computational studies can complement experimental kinetic data by providing calculated activation energies and reaction enthalpies for proposed mechanistic pathways. For example, computational analysis of the thiol-ene click chemistry has been used to determine the energetics of all stationary points along the reaction pathway, providing a detailed understanding of the factors controlling the activation barriers. nih.gov

Table 2: Representative Kinetic and Thermodynamic Data for Nucleophilic Substitution on a Related Haloacetamide

| Parameter | Value | Interpretation | Reference |

| βnuc (for thiol addition to N-phenylchloroacetamide) | 0.22 ± 0.07 | Early transition state with respect to nucleophilic attack. | rsc.org |

| Activation Enthalpy (ΔH‡) | Varies with nucleophile and solvent | Provides information on the energy barrier of the reaction. | rsc.org |

| Activation Entropy (ΔS‡) | Varies with nucleophile and solvent | Provides insight into the degree of order in the transition state. | rsc.org |

Note: This data is for a related system and serves as a representative example of the types of parameters that would be determined for 2(3H)-Thiazolone, 4-(bromomethyl)-.

Spectroscopic Characterization of Transient Species

The direct observation and characterization of transient species, such as reaction intermediates, is a challenging but highly informative aspect of mechanistic studies. Techniques like stopped-flow UV-Vis spectroscopy, rapid-scan IR, and NMR spectroscopy can be employed to detect and structurally elucidate these short-lived species.

For instance, stopped-flow absorption spectroscopy has been used to observe the formation and decay of a transient intermediate in the reaction of isopenicillin N synthase, revealing absorption bands that could be assigned to a specific chemical entity. nih.gov In the context of 2(3H)-thiazolone, 4-(bromomethyl)- reactions, a similar approach could potentially identify a carbocation intermediate or a charge-transfer complex.

NMR spectroscopy is a particularly powerful tool for identifying intermediates. nih.gov In some cases, by running reactions at low temperatures, it is possible to slow down the reaction rate sufficiently to observe the NMR signals of an intermediate. The chemical shifts and coupling constants of the intermediate's nuclei can provide detailed structural information. For example, 1H NMR spectroscopy has been used to identify the binding modes of ligands in metal complexes, which can be considered as stable intermediates in a broader reaction coordinate. rsc.org

Table 3: Spectroscopic Techniques for Characterization of Transient Species

| Technique | Information Provided | Potential Application for 2(3H)-Thiazolone, 4-(bromomethyl)- Reactions |

| Stopped-flow UV-Vis Spectroscopy | Electronic transitions, kinetics of formation and decay | Detection of colored intermediates or charge-transfer complexes. |

| Rapid-scan IR Spectroscopy | Vibrational modes of functional groups | Identification of changes in bonding during the reaction. |

| Low-Temperature NMR Spectroscopy | Detailed structural information (chemical shifts, coupling constants) | Direct observation and structural elucidation of intermediates. nih.gov |

| Mass Spectrometry | Mass-to-charge ratio of ions | Identification of the molecular weight of intermediates. |

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a definitive method for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. nih.gov By selectively replacing an atom in the starting material with one of its heavier isotopes (e.g., 13C, 15N, or 2H), the position of that atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

In the study of nitrogen heterocycles, 15N labeling has been instrumental in determining heterocyclization pathways and understanding rearrangement reactions. nih.govrsc.org For 2(3H)-thiazolone, 4-(bromomethyl)-, labeling the nitrogen atom with 15N or the carbonyl carbon with 13C could provide crucial information about the stability and reactivity of the thiazolone ring during nucleophilic substitution at the 4-position.

For example, if a reaction were to proceed through a mechanism involving ring opening and closing, the isotopic label would be found in a different position in the product than expected for a simple substitution reaction. Similarly, deuterium (B1214612) labeling of the methylene (B1212753) bridge could be used to probe for the involvement of this position in any proton transfer or rearrangement steps. The synthesis of stable isotope-labeled thiazole derivatives has been reported, demonstrating the feasibility of this approach. scilit.com

Table 4: Potential Isotopic Labeling Strategies for Mechanistic Studies

| Isotope | Labeled Position in 2(3H)-Thiazolone, 4-(bromomethyl)- | Mechanistic Question to be Addressed | Detection Method |

| 13C | Carbonyl carbon (C-2) or Methylene carbon (C-4) | Ring stability, involvement of the methylene group in rearrangements. | 13C NMR, Mass Spectrometry |

| 15N | Ring nitrogen (N-3) | Ring stability, participation of the nitrogen in the reaction. | 15N NMR, Mass Spectrometry rsc.org |

| 2H (Deuterium) | Methylene bridge | Proton transfer steps, kinetic isotope effects. | 2H NMR, Mass Spectrometry |

Synthetic Utility of 2 3h Thiazolone, 4 Bromomethyl As a Versatile Building Block

Construction of Novel Polyheterocyclic Systems

The inherent reactivity of the 4-(bromomethyl) group, coupled with the chemical nature of the thiazolone ring, makes 2(3H)-Thiazolone, 4-(bromomethyl)- an ideal starting material for the synthesis of diverse polyheterocyclic architectures. This includes the formation of both fused and bridged systems, as well as spirocyclic compounds.

Fused and Bridged Thiazolone Architectures

The electrophilic nature of the carbon atom in the bromomethyl group allows for facile reaction with various nucleophiles, leading to the annulation of new rings onto the thiazolone core. This strategy has been employed to synthesize a variety of fused heterocyclic systems. For instance, reaction with binucleophilic reagents can lead to the formation of bicyclic and tricyclic structures incorporating the thiazole (B1198619) framework.

While direct examples utilizing 2(3H)-Thiazolone, 4-(bromomethyl)- are not extensively documented in readily available literature, the principle is well-established with analogous bromomethyl-substituted heterocycles. For example, the synthesis of thiazole-fused quinazolinones has been achieved through multi-step sequences involving the reaction of amino-substituted precursors with electrophilic reagents. smolecule.commdpi.com Similarly, the reaction of bromomethyl-substituted thiazoles with thiourea (B124793) derivatives is a known method for constructing fused thiazole systems. nih.gov The reaction of 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole with thiosemicarbazone compounds, a Hantzsch-type reaction, yields tetrazole-thiazole hybrids, demonstrating the utility of α-haloketones (related to bromomethyl groups) in forming fused systems. nih.gov

The construction of bridged thiazolone systems represents a more complex synthetic challenge. Such structures would likely involve intramolecular cyclization reactions where the bromomethyl group reacts with a nucleophilic center positioned elsewhere on a larger molecular scaffold that is tethered to the thiazolone ring.

Spirocyclic Compounds Incorporating the Thiazolone Moiety

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The synthesis of spirocyclic systems incorporating the thiazolone moiety can be envisioned through several synthetic routes starting from 2(3H)-Thiazolone, 4-(bromomethyl)-.

One potential approach involves the initial functionalization of the bromomethyl group to introduce a new reactive handle. This new functional group could then participate in an intramolecular cyclization with a substituent on the thiazolone nitrogen or at the C5 position to form the spirocyclic system.

While direct synthetic examples starting from 2(3H)-Thiazolone, 4-(bromomethyl)- are not prominent, the synthesis of spiro[indole-thiazolidinone] conjugates has been reported through a one-pot, three-component reaction of a primary amine, an oxo-compound (like isatin), and a thiolic agent. nih.gov Furthermore, the design and synthesis of spiro(oxindole-3,3'-thiazolidine)-based derivatives have been identified as potential modulators of p53 activity, highlighting the pharmacological relevance of such spirocyclic scaffolds. nih.gov These examples showcase the general feasibility of incorporating thiazolidinone moieties into spirocyclic frameworks.

Preparation of Functionalized Chemical Probes and Ligands

The development of chemical probes and ligands is crucial for studying biological systems and for drug discovery. The 2(3H)-thiazolone scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for a variety of biological targets. The 4-(bromomethyl) group on this scaffold provides a convenient attachment point for various functional groups, enabling the synthesis of tailored molecules.

For example, the bromomethyl group can be converted into other functionalities such as amines, ethers, thioethers, or esters, allowing for the introduction of pharmacophores or reporter groups. This versatility makes 2(3H)-Thiazolone, 4-(bromomethyl)- a valuable starting material for creating libraries of compounds to be screened for biological activity. The synthesis of tetrazole-based hybrids linked with thiazole rings has been explored for their antimicrobial activity, demonstrating the utility of such combined heterocyclic systems as potential therapeutic agents. nih.gov

Enabling Combinatorial Library Synthesis and Scaffold Diversity

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse compounds for high-throughput screening. The reactive nature of 2(3H)-Thiazolone, 4-(bromomethyl)- makes it an excellent building block for combinatorial library synthesis.

By reacting the bromomethyl group with a diverse set of nucleophiles, a library of compounds with varying substituents at the 4-position can be quickly assembled. Further diversity can be introduced by modifying the thiazolone ring itself, for instance, by alkylation or acylation of the nitrogen atom. This approach allows for the systematic exploration of the chemical space around the thiazolone scaffold, which can be crucial for identifying lead compounds in drug discovery programs. The use of thiazolidinones as a privileged scaffold in diversity-oriented synthesis is a well-established strategy. epa.gov The synthesis of tetrazole-derived organic selenides has been achieved through combinatorial methods like the azido-Ugi reaction and sequential nucleophilic substitution, showcasing the power of such approaches in generating novel chemical entities. nih.gov

Role in Advanced Materials Precursor Development

The unique electronic and structural properties of thiazole-containing compounds suggest their potential use as precursors for advanced materials. Heterocyclic compounds are known to exhibit interesting optical and electronic properties, making them candidates for applications in areas such as organic electronics and materials science.

While specific applications of 2(3H)-Thiazolone, 4-(bromomethyl)- as a precursor for advanced materials are not yet widely reported, its structure suggests potential. The thiazole ring is an electron-rich system that can participate in π-stacking interactions, which are important for charge transport in organic semiconductors. The bromomethyl group allows for the incorporation of this moiety into larger polymeric or supramolecular structures. For instance, it could be used to functionalize polymers or surfaces to impart specific properties. The use of 4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole (B1609612) in developing new materials with specific electronic or optical properties has been noted due to its unique structure. smolecule.com

Computational and Theoretical Analysis of 2 3h Thiazolone, 4 Bromomethyl and Its Derivatives

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of thiazolone systems. nih.gov These methods allow for the detailed characterization of molecular orbitals and reactivity descriptors.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com The HOMO is the orbital most likely to donate an electron in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept an electron, indicating its electrophilic character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

A smaller energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For thiazole (B1198619) derivatives, DFT calculations at the B3LYP/6-311G (d,p) level have been used to determine these energies. irjweb.com For example, studies on related azo-thiazole derivatives have shown HOMO-LUMO energy gaps ranging from 1.66 eV to 1.82 eV, indicating significant potential for charge transfer interactions within the molecules. nih.gov The localization of HOMO and LUMO densities on different parts of the thiazole scaffold helps identify the probable sites for electrophilic and nucleophilic attacks. ijper.orgirjweb.com

Table 1: Frontier Orbital Energies for Exemplary Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine irjweb.com | -5.5293 | -0.8302 | 4.6991 |

| Azo-thiazole Derivative 3a nih.gov | -5.85 | -4.19 | 1.66 |

Note: Data is for related thiazole derivatives and serves to illustrate the typical range of values for this class of compounds.

From these energies, other quantum chemical descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and chemical potential (μ) can be calculated to further quantify reactivity. nih.govnih.gov

The 2(3H)-thiazolone ring system can exist in different tautomeric forms, most notably the keto (amide) and enol (hydroxy) forms. dntb.gov.ua The stability and interconversion of these tautomers are crucial for their chemical behavior and biological interactions. Computational studies, often performed in vacuum and with implicit solvent models, help to determine the most stable structures. nih.gov For related heterocyclic systems, the enolic form is often found to be the most stable due to factors like hydrogen bonding. nih.gov

Furthermore, the flexibility of substituents on the thiazolone ring, such as the 4-(bromomethyl) group, gives rise to a complex conformational landscape. The rotation around single bonds can lead to various conformers with different energies. Quantum chemical calculations can map this potential energy surface to identify the lowest-energy conformers, which are the most likely to be populated at equilibrium. The structure of dimeric forms of 2(3H)-thiazolone has been elucidated using nuclear magnetic resonance spectroscopy, revealing that dimerization can occur through the formation of a bond at the 5-position of the ring. scispace.com

Molecular Docking and Ligand-Target Interaction Prediction: In Silico Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. mdpi.com

The molecular docking process generally involves several key steps. First, the three-dimensional structures of both the ligand (e.g., a thiazolone derivative) and the target protein are prepared. researchgate.net This often involves retrieving a crystal structure from a database like the Protein Data Bank (PDB). nih.gov Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. nih.gov

Next, a "grid box" is defined, which specifies the region of the protein (usually the active site) where the docking algorithm will search for binding poses. nih.gov The ligand is then placed in this box, and a search algorithm explores various conformations and orientations of the ligand. Finally, a scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. nih.gov Lower scores indicate a more favorable predicted binding affinity. nih.gov Software like AutoDock, SwissDock, and Surflex-Dock are commonly used for these simulations. bond.edu.au

Molecular docking studies on thiazole and thiazolone derivatives have successfully predicted their binding modes within the active sites of various protein targets, including enzymes like kinases and receptors. mdpi.comnih.gov These studies reveal specific "hotspots" of interaction, primarily involving key amino acid residues.

Common interactions observed for thiazole derivatives include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the N-H or C=O groups of the thiazolone ring) and residues such as valine, tyrosine, lysine, and aspartic acid in the protein active site. nih.gov

Hydrophobic Interactions: Involving the aromatic thiazole ring and nonpolar amino acid residues.

Arene-Cation (pi-cation) and Arene-H (pi-H) Interactions: These non-covalent interactions can further stabilize the ligand-receptor complex. mdpi.com

Docking studies have been used to rationalize the activity of thiazole derivatives as inhibitors of targets like epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs). mdpi.commdpi.com The results provide a structural hypothesis for the observed biological activity and guide further optimization of the ligand's structure. nih.gov

Table 2: Exemplary Docking Scores of Thiazole Derivatives Against Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Thiazolidinone Derivative A7 nih.gov | Spike Glycoprotein | -8.7 |

| Thiazolidinone Derivative B5 nih.gov | Acetylcholinesterase (AChE) | -12.9 |

| Thiazolidinone Derivative C6 nih.gov | Glucosidase | -14.9 |

Note: Data is for related thiazole/thiazolidinone derivatives to illustrate the application of molecular docking.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for understanding how a molecule's chemical structure influences its biological activity. nih.govmdpi.com

SAR analysis involves qualitatively assessing how modifications to different parts of a molecule affect its potency. ijper.orgresearchgate.net For thiazole derivatives, SAR studies have shown that the nature and position of substituents on the thiazole ring are critical for activity. For example, the presence of a hydroxyl group on an attached benzene (B151609) ring was found to enhance anticancer activity, while a fluorine group decreased it. ijper.org Similarly, the introduction of different heterocyclic moieties can significantly modulate the biological profile of the parent compound. nih.gov

QSAR takes this analysis a step further by creating mathematical models that correlate physicochemical properties or calculated molecular descriptors of a series of compounds with their biological activity. nih.govptfarm.pl These models allow for the prediction of the activity of new, unsynthesized compounds. researchgate.net

The process involves calculating a set of descriptors for each molecule, which can describe its electronic (e.g., polarizability, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic properties. ptfarm.pl Statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like Artificial Neural Networks (ANN) are then used to build the predictive model. nih.gov For thiazole derivatives, QSAR models have been developed for various activities, including antimicrobial and anticancer effects. nih.govresearchgate.net These models have highlighted the importance of descriptors related to electrostatic fields and specific atom counts, providing valuable guidance for designing more potent derivatives. researchgate.net

Derivation of Structural Descriptors for Activity Correlation

In the field of computational chemistry and drug design, Quantitative Structure-Activity Relationship (QSAR) is a key methodology used to correlate the chemical structure of a compound with its biological activity. This process relies on the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For thiazole and its derivatives, a variety of descriptors are employed to build these correlative models.

The selection of descriptors is a critical step, as they must effectively capture the molecular features responsible for the observed biological activity. nih.gov These descriptors are generally categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric, electronic, and quantum-chemical parameters.

For thiazolidine-4-one derivatives, studies have successfully used descriptors to model anti-tubercular activity. nih.gov These descriptors often include those related to polarizability, electronegativity, and surface area. For instance, a QSAR study on thiazolidine-4-one derivatives identified descriptors such as MLFER_S (a measure of solute-solvent interactions), GATSe2 (Geary autocorrelation of topological structure), SHal (a count of halogen atoms), and EstateVSA6 (electrotopological state and van der Waals surface area contribution) as being positively correlated with antitubercular activity. nih.gov Conversely, a descriptor like SpMAD_Dzs (related to the spectral mean absolute deviation) showed a negative correlation. nih.gov

The following table provides examples of descriptor classes and specific descriptors that are commonly used in the QSAR analysis of thiazole-containing compounds.

| Descriptor Class | Specific Descriptor Example | Description | Relevance to Activity |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can influence absorption, distribution, and metabolism. |

| Topological | Zagreb Index | A molecular descriptor based on the degrees of vertices in the molecular graph. | Relates to the branching and complexity of the molecular structure. |

| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Important for understanding interactions with biological macromolecules. nih.gov |

| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water. | A measure of the molecule's lipophilicity, which affects membrane permeability. |

| Quantum-Chemical | Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences non-covalent interactions with target proteins. researchgate.net |

These descriptors are calculated using specialized software, and statistical methods like genetic algorithms or multiple linear regression are then used to select the most relevant descriptors for building a predictive QSAR model. dmed.org.uaufv.br

Predictive Modeling for Rational Design

Once a set of relevant structural descriptors has been identified, predictive models can be constructed to guide the rational design of new, more potent derivatives. The goal of these models is to establish a statistically significant mathematical equation that can predict the biological activity of a compound based on its structural features. nih.gov This approach is a cornerstone of modern medicinal chemistry, saving time and resources by prioritizing the synthesis of compounds with a high probability of success. mdpi.comnih.gov

A typical QSAR model takes the form of a linear equation:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents coefficients determined through regression analysis, and D represents the values of the selected molecular descriptors. nih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Key parameters include:

R² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit. nih.gov

Q² (Cross-validated R²): Determined through methods like leave-one-out (LOO) cross-validation, it measures the model's internal predictive ability. dmed.org.ua

R²pred (External Validation R²): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. ufv.br

The following table presents a summary of statistical results from a QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives, illustrating the performance of different predictive models. dmed.org.ua

| Model | Descriptors Used | R² | Q² (LOO) |

| Model 1 | Xc-5, GATS2p, SpMax1_Bh(p) | 0.7961 | 0.7480 |

| Model 2 | GATS2p, SpMax1_Bh(p), JGI3 | 0.7915 | 0.7383 |

| Model 3 | Xc-5, GATS2p, SpMax1_Bh(p) | 0.7818 | 0.7231 |

| Model 4 | GATS2p, SpMax1_Bh(p), JGI3 | 0.7712 | 0.7060 |

These validated models can then be used for in silico screening of virtual libraries of compounds. By calculating the descriptors for novel, unsynthesized derivatives of 2(3H)-Thiazolone, 4-(bromomethyl)-, researchers can predict their biological activity. This allows for the prioritization of candidates for synthesis and experimental testing, streamlining the drug discovery process. dmed.org.ua

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For a compound like 2(3H)-Thiazolone, 4-(bromomethyl)-, MD simulations can provide deep insights into its dynamic behavior, which is crucial for understanding how it interacts with biological targets. nih.gov These simulations can elucidate conformational flexibility and the influence of the solvent environment on the molecule's structure and stability. nih.gov

The process begins by placing the molecule, often in a complex with its biological target (e.g., an enzyme), within a simulation box, which is then filled with solvent molecules (typically water) to mimic physiological conditions. nih.gov The interactions between all atoms are described by a force field, such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field). nih.gov The simulation then calculates the trajectory of the atoms over a set period, from picoseconds to microseconds, by solving Newton's equations of motion.

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the molecule or protein-ligand complex. A stable RMSD suggests the system has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average position, highlighting flexible regions of the molecule. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, providing insights into how solvation affects its conformation and binding. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and its target or between the ligand and solvent molecules, which is critical for binding affinity and specificity. nih.gov

For thiazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.govnih.gov For example, in studies of thiazole derivatives as enzyme inhibitors, MD simulations can verify that key binding interactions, such as hydrogen bonds and π-π stacking, are maintained throughout the simulation, lending confidence to the proposed binding mode. nih.gov The simulations also reveal how water molecules in the active site can mediate or disrupt these interactions, providing a more complete picture of the binding event.

Future Directions and Interdisciplinary Research Opportunities for 2 3h Thiazolone, 4 Bromomethyl

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can profoundly influence its biological activity. To date, the asymmetric synthesis of derivatives of 2(3H)-Thiazolone, 4-(bromomethyl)- is an area ripe for investigation. Future research should focus on the development of catalytic enantioselective methods to introduce chirality, thereby enabling the synthesis of a diverse range of stereochemically defined thiazolone-based compounds.

A promising approach would be the adaptation of existing organocatalytic methods that have been successfully applied to other thiazolone systems. rsc.orgnih.gov For instance, the use of chiral Brønsted acids or bifunctional thiourea (B124793) catalysts could facilitate the enantioselective functionalization of the thiazolone ring. rsc.org The development of asymmetric catalytic alkynylation of thiazolones, as demonstrated with other derivatives, could also be explored to introduce a chiral center. researchgate.net

Furthermore, the Sharpless asymmetric dihydroxylation, a powerful tool for creating chiral diols, could be investigated for its applicability to precursors of 2(3H)-Thiazolone, 4-(bromomethyl)-, potentially leading to novel chiral synthons. nih.gov The exploration of these and other asymmetric strategies will be critical in generating a library of chiral 4-(bromomethyl)-2(3H)-thiazolone derivatives for biological screening.

Exploration of Organocatalytic and Photoredox Transformations

The fields of organocatalysis and photoredox catalysis have revolutionized organic synthesis by offering mild and selective methods for bond formation. nih.govcapes.gov.br The application of these technologies to 2(3H)-Thiazolone, 4-(bromomethyl)- presents a significant opportunity to expand its synthetic utility.

Organocatalytic strategies could be employed for various transformations. For example, the development of enantioselective Michael additions or Mannich reactions using the thiazolone as a nucleophile would provide access to a wide array of functionalized products. rsc.org The reactive bromomethyl group can also serve as a handle for further modifications under organocatalytic conditions.

Visible-light photoredox catalysis offers a particularly exciting avenue for the functionalization of the C-Br bond. rsc.org This methodology can be used to generate a radical at the benzylic position, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netyoutube.com For instance, photoredox-mediated coupling with boronic acids, alkenes, or alkynes could provide access to a diverse range of derivatives. acs.org The development of photoredox-catalyzed bromination and other halogenation reactions could also be explored to further functionalize the thiazole (B1198619) core. rsc.org

Integration with Machine Learning for Accelerated Discovery

The integration of machine learning (ML) and artificial intelligence (AI) into the drug discovery process has the potential to dramatically accelerate the identification of new therapeutic agents. youtube.com For 2(3H)-Thiazolone, 4-(bromomethyl)-, ML can be a powerful tool for predicting the biological activity of its derivatives and for guiding the design of new compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where ML can be applied. imist.manih.govresearchgate.net By building QSAR models based on a dataset of 2(3H)-thiazolone derivatives and their measured biological activities, it would be possible to identify the key structural features that contribute to a desired biological effect. laccei.orgnih.govnih.gov These models could then be used to virtually screen large libraries of potential derivatives, prioritizing those with the highest predicted activity for synthesis and testing.

Furthermore, generative ML models could be used to design novel thiazolone-based scaffolds with optimized properties. These models can learn the underlying patterns in existing chemical data and generate new molecular structures that are predicted to be active against a specific biological target. This approach has the potential to significantly reduce the time and cost associated with traditional drug discovery methods.

| Machine Learning Application | Potential Impact on 2(3H)-Thiazolone, 4-(bromomethyl)- Research | Illustrative Data Output |

| QSAR Modeling | Predict biological activity of novel derivatives. | Predicted IC50 values for a virtual library of compounds. |

| Generative Models | Design new chemical scaffolds with desired properties. | Novel thiazolone-based structures with high predicted binding affinity. |

| ADMET Prediction | Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. | In silico pharmacokinetic and toxicity profiles. |

Design of Next-Generation Chemical Scaffolds and Methodological Advancements

The 4-(bromomethyl) group of 2(3H)-Thiazolone, 4-(bromomethyl)- serves as a versatile synthetic handle for the construction of novel and complex chemical scaffolds. nih.govrsc.org Future research should focus on leveraging this reactivity to design and synthesize next-generation heterocyclic systems with unique three-dimensional architectures.

One promising strategy is "scaffold hopping," where the core thiazolone structure is modified or replaced to generate new chemical entities with potentially improved biological activity or physicochemical properties. dundee.ac.uknih.govnih.gov The bromomethyl group can be used as a starting point for a variety of cyclization reactions to build fused or spirocyclic ring systems. nih.govbeilstein-journals.org For example, intramolecular reactions could lead to the formation of bicyclic thiazole derivatives, while intermolecular reactions with bifunctional reagents could be used to construct more elaborate polycyclic systems.

The development of novel synthetic methodologies will be crucial for realizing these goals. This could include the exploration of new catalytic systems for the functionalization of the thiazolone core, as well as the development of innovative strategies for the construction of complex molecular architectures. researchgate.netnih.gov The insights gained from these studies will not only expand the chemical space accessible from 2(3H)-Thiazolone, 4-(bromomethyl)- but also contribute to the broader field of heterocyclic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.